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molecular formula C7H8O2S B1296924 Methyl 3-methylthiophene-2-carboxylate CAS No. 81452-54-2

Methyl 3-methylthiophene-2-carboxylate

Cat. No. B1296924
M. Wt: 156.2 g/mol
InChI Key: BRWROFVPMUPMJQ-UHFFFAOYSA-N
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Patent
US08193372B2

Procedure details

A mixture of methyl 3-methylthiophene-2-carboxylate (13.2 mmol), N-Bromosuccinimide (13.2 mmol) and a catalytic amount of azobis-isobutyronitrile in carbon tetrachloride were heated at reflux under nitrogen. The reaction mixture was irradiated with a 500 W UV lamp for 1.5 hours, cooled down to room temperature and then filtered under autocup 0.45 μm, followed by the evaporation of the filtrate. The residue was purified by chromatography on silica gel (eluent: stepwise gradient of 3-5% diethyl ether in petroleum ether) to give 2.13 g of Intermediate IV.1 (69%), which was characterized by 1H NMR (CDCl3, 400 MHz) δ (ppm) 3.90 (s, 3H), 4.92 (s, 2H), 7.18 (d, J=5.3 Hz, 1H), 7.47 (d, J=5.3 Hz, 1H).
Quantity
13.2 mmol
Type
reactant
Reaction Step One
Quantity
13.2 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8].[Br:11]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:11][CH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8]

Inputs

Step One
Name
Quantity
13.2 mmol
Type
reactant
Smiles
CC1=C(SC=C1)C(=O)OC
Name
Quantity
13.2 mmol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen
CUSTOM
Type
CUSTOM
Details
The reaction mixture was irradiated with a 500 W UV lamp for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered under autocup 0.45 μm
CUSTOM
Type
CUSTOM
Details
followed by the evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (eluent

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(SC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.13 g
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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